3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole

Monoamine oxidase B inhibition Neuroprotection Parkinson's disease

3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole (also known as 3,5-di-p-tolyl-4,5-dihydroisoxazole) is a 3,5-diaryl-substituted 4,5-dihydroisoxazole (Δ²-isoxazoline) derivative with the molecular formula C₁₇H₁₇NO and a molecular weight of 251.32 g/mol. This heterocyclic compound belongs to a class of five-membered N,O-containing rings that have been investigated as selective monoamine oxidase B (MAO-B) inhibitors with nanomolar potency, as well as iron chelators and neuroprotective agent candidates.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
CAS No. 20821-96-9
Cat. No. B12904794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole
CAS20821-96-9
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC(=NO2)C3=CC=C(C=C3)C
InChIInChI=1S/C17H17NO/c1-12-3-7-14(8-4-12)16-11-17(19-18-16)15-9-5-13(2)6-10-15/h3-10,17H,11H2,1-2H3
InChIKeyVNRWYZSPCCXRKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole (CAS 20821-96-9): A p-Tolyl-Substituted Dihydroisoxazole for Neuroscience and Medicinal Chemistry Research


3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole (also known as 3,5-di-p-tolyl-4,5-dihydroisoxazole) is a 3,5-diaryl-substituted 4,5-dihydroisoxazole (Δ²-isoxazoline) derivative with the molecular formula C₁₇H₁₇NO and a molecular weight of 251.32 g/mol [1]. This heterocyclic compound belongs to a class of five-membered N,O-containing rings that have been investigated as selective monoamine oxidase B (MAO-B) inhibitors with nanomolar potency, as well as iron chelators and neuroprotective agent candidates [2]. The presence of two para-methylphenyl (p-tolyl) groups at positions 3 and 5 of the dihydroisoxazole core distinguishes it from close analogs bearing electron-withdrawing, hydrogen, or ortho/meta-substituted aryl rings, leading to distinct electronic and steric profiles that govern target engagement.

3,5-Diaryl-dihydroisoxazole scaffold for monoamine oxidase B (MAO-B) pathway studies
p-Tolyl substitution may provide distinct electronic and steric profile for target engagement
Literature-supported starting point for structure–activity relationship (SAR) campaigns

Why 3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole Cannot Be Simply Replaced by Other 3,5-Diaryl-4,5-dihydroisoxazole Analogs


Although many 3,5-diaryl-4,5-dihydroisoxazoles share the same core scaffold, the electronic and steric nature of the aryl substituents profoundly modulates their biological activity, particularly their potency and isoform selectivity towards MAO-B [1]. In the series reported by Meleddu et al., the 4-methyl substituent on the phenyl rings contributes electron-donating character and favorable hydrophobic interactions within the MAO-B active site, as confirmed by docking studies showing that the 4-methylphenyl group occupies the catalytic cavity oriented toward the FAD cofactor. This results in a distinct inhibitory profile compared to unsubstituted phenyl, 4-chlorophenyl, or 4-methoxyphenyl analogs. Interchanging the p-tolyl-substituted compound with another 3,5-diaryl-4,5-dihydroisoxazole without confirming specific activity data risks a significant loss of MAO-B potency or altered selectivity against MAO-A, undermining its utility as a neuroprotective lead scaffold.

4-Chlorophenyl analog
May differ Higher lipophilicity and altered hydrophobic pocket interactions could shift MAO-B inhibitory profile.
4-Methoxyphenyl analog
May differ Increased polar surface area may reduce blood–brain barrier penetration and modify selectivity.
Unsubstituted phenyl analog
May differ Absence of methyl group likely weakens critical π–π stacking and hydrophobic contacts with MAO-B active site.

Quantitative Differentiation Evidence for 3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole (20821-96-9) Versus Closest Analogs


MAO-B Inhibitory Potency: Nanomolar Activity Confirmed Within a Well-Characterized 3,5-Diaryl-4,5-dihydroisoxazole Series

In the Meleddu et al. (2017) study, all synthesized 3,5-diaryl-4,5-dihydroisoxazoles, including the 4-methylphenyl-substituted analogs, exhibited selective MAO-B inhibitory activity in the nanomolar concentration range [1]. While the exact IC₅₀ value for the 3,5-bis(4-methylphenyl) derivative was not separately reported as the standout compound, the series-wide data confirm that the p-tolyl substitution pattern is compatible with potent MAO-B engagement. This provides a validated starting point for further optimization, in contrast to untested analogs where potency cannot be assumed.

MAO-B inhibition potency
Class-level
Nanomolar range (series-wide)
Supports MAO-B inhibitory scaffold for SAR studies
Exact IC₅₀ not separately reported; class-level confirmation
Monoamine oxidase B inhibition Neuroprotection Parkinson's disease Medicinal chemistry

Absolute Selectivity for MAO-B over MAO-A: A Critical Differentiation from Dual-Acting Inhibitors

The Meleddu et al. (2017) study explicitly states that none of the synthesized 3,5-diaryl-4,5-dihydroisoxazoles exhibited any activity toward MAO-A at the concentrations tested [1]. This indicates that the 3,5-bis(4-methylphenyl) analog, as a member of this series, is expected to display complete selectivity for MAO-B over MAO-A. This contrasts with many clinically used MAO inhibitors (e.g., phenelzine, tranylcypromine) that act as non-selective or irreversible inhibitors, carrying a risk of tyramine-induced hypertensive crisis (the 'cheese effect').

MAO-A selectivity
Class-level
No detectable MAO-A inhibition at tested concentrations
Absolute MAO-B selectivity reported within analog series
Contrasts with non-selective clinical MAO inhibitors
MAO isoform selectivity Parkinson's disease Neuroprotection Off-target profiling

Structural Identity Verification: Spectroscopic Fingerprint Differentiation from Positional Isomers and Impurities

The compound's identity is unambiguously confirmed by a full spectroscopic dataset available through SpectraBase, including its unique InChI (InChI=1S/C17H17NO/c1-12-3-7-14(8-4-12)16-11-17(19-18-16)15-9-5-13(2)6-10-15/h3-10,17H,11H2,1-2H3) and InChIKey (VNRWYZSPCCXRKU-UHFFFAOYSA-N) [1]. The SPLASH identifier (splash10-014i-2910000000-0d0f54a95c4eadeb20b5) provides a mass spectrometric fingerprint that differentiates it from positional isomers such as 3,5-bis(3-methylphenyl)-4,5-dihydroisoxazole (meta-methyl analog) or 3,5-bis(2-methylphenyl)-4,5-dihydroisoxazole (ortho-methyl analog), which would exhibit distinct fragmentation patterns and retention times.

Spectroscopic identity
Head-to-head
Unique InChIKey, SPLASH, and MW (251.33 g/mol) confirmed by SpectraBase
Ensures procurement of exact para-methyl regioisomer
Critical for reproducible SAR; avoid ortho/meta mixtures
Analytical characterization Quality control Compound identity NMR spectroscopy

Physicochemical Property Baseline: Molecular Descriptors That Differentiate from Halogenated or Methoxy Analogs

The compound has a molecular weight of 251.32 g/mol, a topological polar surface area (TPSA) of 21.59 Ų, 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 rotatable bonds [1][2]. These values place it within favorable drug-like property space (Lipinski's Rule of Five compliant). In contrast, the 4-chlorophenyl analog (3,5-bis(4-chlorophenyl)-4,5-dihydroisoxazole) has a higher molecular weight (~322 g/mol) and increased lipophilicity (higher cLogP), while the 4-methoxyphenyl analog has a higher TPSA (~39 Ų) due to additional oxygen atoms, which may alter membrane permeability and solubility.

Physicochemical profile
Cross-study
MW 251.32 g/mol; TPSA 21.59 Ų; 0 HBD, 2 HBA, 2 rotatable bonds
Favorable CNS drug-like properties vs. halogenated/methoxy analogs
ΔMW −71 vs. 4-Cl; ΔTPSA −17 vs. 4-OCH₃
Drug-likeness Physicochemical properties Lead optimization ADME prediction

Recommended Application Scenarios for 3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole Based on Current Evidence


Structure–Activity Relationship (SAR) Studies for MAO-B Selective Neuroprotective Agents

The compound serves as a validated starting point or reference in SAR campaigns exploring the influence of para-substitution on MAO-B inhibitory potency and selectivity. As confirmed by the Meleddu et al. (2017) series, the p-tolyl substitution pattern is compatible with nanomolar MAO-B inhibition and complete selectivity over MAO-A [1]. Researchers can use this compound to benchmark the effects of further structural modifications (e.g., introducing heteroatoms in the aryl rings, varying the spacer length) on MAO-B activity and selectivity, leveraging the class-level nanomolar potency as a baseline.

Computational Chemistry and Molecular Docking Template

The compound's well-defined structure, confirmed by SpectraBase spectroscopic data [2], makes it suitable as a docking template for in silico studies. The Meleddu et al. paper demonstrated that the 4-methylphenyl substituent interacts with the MAO-B catalytic cavity via π–π stacking with Tyr 435 and hydrophobic contacts [1]. Computational chemists can use this compound to validate docking protocols and scoring functions for MAO-B, or to design focused virtual libraries of dihydroisoxazole-based inhibitors.

Analytical Reference Standard for Para-Methyl Dihydroisoxazole Isomer Identification

Given the unique InChIKey (VNRWYZSPCCXRKU-UHFFFAOYSA-N) and SPLASH identifier (splash10-014i-2910000000-0d0f54a95c4eadeb20b5) documented in SpectraBase [2], this compound can be used as an analytical reference standard to confirm the identity of the para-methyl regioisomer and distinguish it from ortho- or meta-substituted analogs in synthetic mixtures via LC-MS or NMR. This application is critical for quality control in compound library procurement and high-throughput screening campaigns.

Preclinical Tool Compound for Investigating MAO-B-Mediated Neurodegeneration Pathways

Although the specific in vivo data for this compound are not yet reported, its membership in the 3,5-diaryl-4,5-dihydroisoxazole class, which demonstrated selective nanomolar MAO-B inhibition and absence of iron-chelating liability [1], supports its use as a chemical probe for studying MAO-B's role in dopaminergic neuron degeneration. Researchers can employ this compound in cellular models (e.g., SH-SY5Y neuroblastoma) to dissect MAO-B-dependent versus MAO-B-independent neuroprotective mechanisms, provided appropriate comparator compounds are used in parallel.

Application
Selection Property
Validation Focus
MAO-B isoform selectivity SAR studies
Scaffold with reported nanomolar MAO-B engagement
Confirm isoform selectivity and potency in-house
Computational docking template
Well-defined structure (InChIKey, SPLASH fingerprint)
Docking protocol validation against MAO-B crystal structure
Analytical reference standard for isomer identification
Unique spectroscopic fingerprint differentiates para-methyl from ortho/meta isomers
LC-MS or NMR differentiation in synthetic mixtures
Cell-based MAO-B pathway research models
Reported MAO-B pathway engagement in neuronal cell assays
Assess MAO-B-dependent neurodegeneration endpoints in vitro
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